4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)
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Overview
Description
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) is an organophosphorus compound that features a phosphine center bonded to a 4-methoxyphenyl group and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) typically involves the reaction of 4-methoxyphenylphosphine with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The process involves:
Reacting 4-methoxyphenylphosphine with morpholine: This step is typically performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0°C to room temperature.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) involves its interaction with molecular targets such as enzymes or receptors. The phosphine center can coordinate with metal ions, influencing catalytic activity and facilitating various chemical transformations. The morpholine rings may also interact with biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with three 4-methoxyphenyl groups instead of morpholine rings.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness
4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) is unique due to the presence of both a 4-methoxyphenyl group and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
64501-04-8 |
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Molecular Formula |
C15H23N2O3P |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
(4-methoxyphenyl)-dimorpholin-4-ylphosphane |
InChI |
InChI=1S/C15H23N2O3P/c1-18-14-2-4-15(5-3-14)21(16-6-10-19-11-7-16)17-8-12-20-13-9-17/h2-5H,6-13H2,1H3 |
InChI Key |
SSBAJYYRENLAGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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